molecular formula C9H11NO2 B8757160 2-(2,6-DIMETHYLPYRIDIN-4-YL)ACETIC ACID

2-(2,6-DIMETHYLPYRIDIN-4-YL)ACETIC ACID

Cat. No.: B8757160
M. Wt: 165.19 g/mol
InChI Key: UDZSKYLTWZYMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dimethylpyridin-4-yl)acetic acid is an organic compound with the molecular formula C9H11NO2. It is a derivative of pyridine, characterized by the presence of a carboxylic acid group attached to a pyridine ring substituted with two methyl groups at positions 2 and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylpyridin-4-yl)acetic acid typically involves the alkylation of 2,6-dimethylpyridine with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid group. One common method involves the use of chloroacetic acid as the alkylating agent, under basic conditions, to form the intermediate 2-(2,6-dimethylpyridin-4-yl)acetate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols .

Scientific Research Applications

2-(2,6-Dimethylpyridin-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dimethylpyridin-4-yl)acetic acid is unique due to the presence of both methyl groups and a carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-(2,6-dimethylpyridin-4-yl)acetic acid

InChI

InChI=1S/C9H11NO2/c1-6-3-8(5-9(11)12)4-7(2)10-6/h3-4H,5H2,1-2H3,(H,11,12)

InChI Key

UDZSKYLTWZYMSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of lithium diisopropylamide (2M in THF/Hept/ethylbenzene, 5 mL) was added a solution of 2,4,6-collidine (1.26 mL) in THF (5 mL). The reaction mixture was stirred at RT for 4 h and added dropwise to a solution of diethylcarbonate (1.38 mL) in THF (5 mL) over 15 min. The resulting mixture was stirred at RT for 20 h. A LiOH solution (1M in water, 28 mL) was added, the mixture was stirred at RT for 2 h and filtered off. The filtrate was evaporated in vacuo. The residue was purified by preparative LC-MS (X) to afford 30 mg of yellow oil as mixture of two regioisomers. LC-MS (E): tR=0.17 min; [M+H]+: 165.97.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.26 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.38 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
28 mL
Type
reactant
Reaction Step Three

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